(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

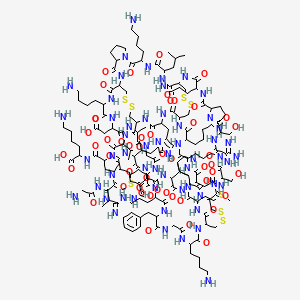

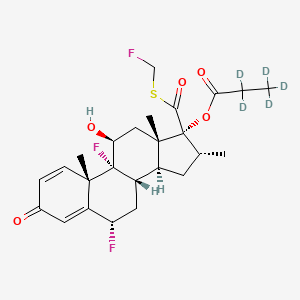

(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is a chemical compound that is widely used in scientific research. It is a deuterated form of the original compound, which means that it contains ten extra deuterium atoms. This modification is useful in various applications, including drug development and biochemical research.

Mechanism of Action

The mechanism of action of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is not well understood. However, it is believed to act as a competitive inhibitor of the dopamine transporter. This means that it binds to the dopamine transporter and prevents dopamine from being transported back into the presynaptic neuron. This results in an increase in dopamine levels in the synapse, which can lead to various physiological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride are not well studied. However, it is believed to have similar effects to the original compound, which include an increase in dopamine levels in the synapse, and a decrease in dopamine reuptake. These effects can lead to various physiological effects, including an increase in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride in lab experiments include its high purity and stability, which makes it a reliable reference standard in drug development. Additionally, its deuterated form makes it useful in studies that involve the labeling of proteins and peptides for mass spectrometry analysis. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the use of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride in scientific research. One direction is the study of its mechanism of action, particularly in relation to the dopamine transporter. Another direction is the development of new drugs that target the dopamine transporter, using (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride as a reference standard. Additionally, its deuterated form can be used in studies that involve the labeling of proteins and peptides for mass spectrometry analysis, which can lead to new insights into various biological processes.

Synthesis Methods

The synthesis of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride involves several steps. The first step is the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with benzyl bromide to form the diphenylmethyl (DPM) derivative. The DPM derivative is then reacted with pyrrolidine-d10 to form the desired product. Finally, the Boc group is removed to obtain (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride.

Scientific Research Applications

(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is widely used in scientific research. It is used as a reference standard in drug development, particularly in the development of drugs that target the dopamine transporter. It is also used in biochemical research to study the mechanism of action of various compounds. Additionally, it is used in studies that involve the labeling of proteins and peptides for mass spectrometry analysis.

properties

CAS RN |

1346617-33-1 |

|---|---|

Product Name |

(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride |

Molecular Formula |

C17H20ClN |

Molecular Weight |

283.865 |

IUPAC Name |

(2S)-2-[bis(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |

InChI Key |

KTGRJTGIWVDSKZ-CVACLNASSA-N |

SMILES |

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

synonyms |

(S)-2-[1,1-(Diphenyl-d10)methyl]pyrrolidine; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)